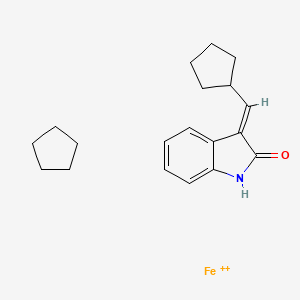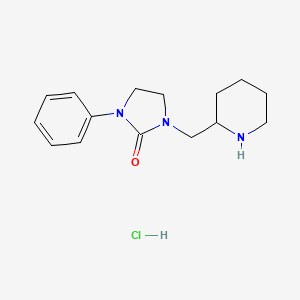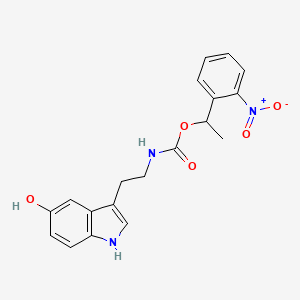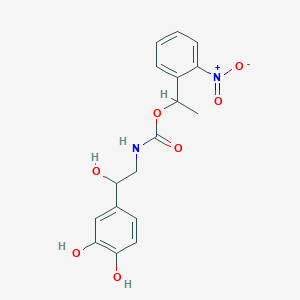
NPEC-caged-noradrenalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPEC-caged-noradrenalin is a compound where noradrenalin is caged with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group . This caging allows for the controlled release of noradrenalin upon exposure to light, making it a valuable tool in neurochemical research.
Preparation Methods
The synthesis of NPEC-caged-noradrenalin involves the reaction of noradrenalin with 1-(2-nitrophenyl)ethoxycarbonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using chromatographic techniques to achieve a purity of over 98% .
Chemical Reactions Analysis
NPEC-caged-noradrenalin primarily undergoes photolysis, where exposure to light cleaves the NPEC group, releasing free noradrenalin . This reaction is highly specific and can be controlled by adjusting the wavelength and intensity of the light source. The major product of this reaction is noradrenalin, which can then participate in various biochemical pathways.
Scientific Research Applications
NPEC-caged-noradrenalin is extensively used in neurochemical research to study the role of noradrenalin in various physiological processes . It allows researchers to precisely control the timing and location of noradrenalin release, enabling detailed studies of its effects on neuronal activity, synaptic transmission, and behavior. Additionally, it is used in the development of new therapeutic strategies for neurological disorders .
Mechanism of Action
The mechanism of action of NPEC-caged-noradrenalin involves the photolytic release of noradrenalin, which then interacts with adrenergic receptors in the nervous system . Noradrenalin acts on both alpha and beta adrenergic receptors, modulating various physiological responses such as heart rate, blood pressure, and neuronal excitability . The caging group ensures that noradrenalin is inactive until it is released by light, providing precise control over its activity.
Comparison with Similar Compounds
Similar compounds to NPEC-caged-noradrenalin include other caged neurotransmitters such as NPEC-caged-serotonin and NPEC-caged-glutamate . These compounds also use the NPEC group to control the release of their respective neurotransmitters. this compound is unique in its ability to specifically target adrenergic receptors, making it particularly useful for studies involving the sympathetic nervous system .
Properties
IUPAC Name |
1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7/c1-10(12-4-2-3-5-13(12)19(24)25)26-17(23)18-9-16(22)11-6-7-14(20)15(21)8-11/h2-8,10,16,20-22H,9H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSOVAJKABVLMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCC(C2=CC(=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
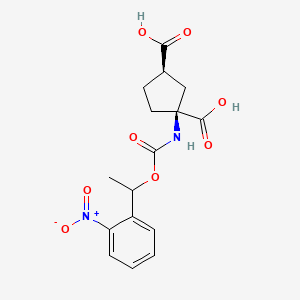
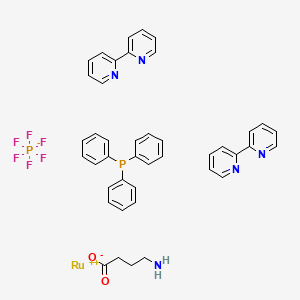
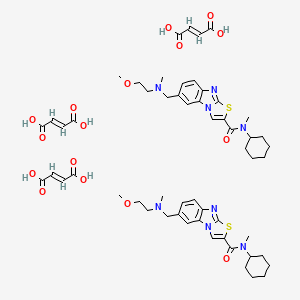
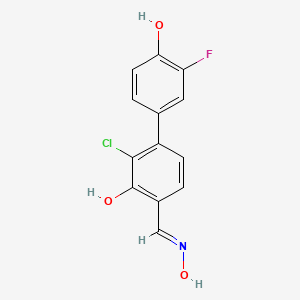
![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)
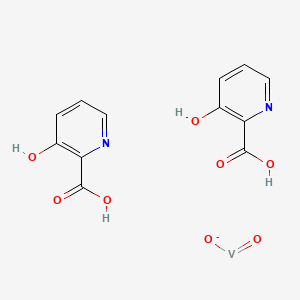
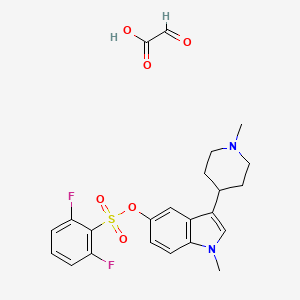
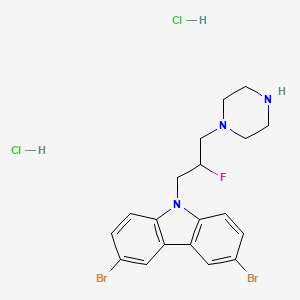
![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)

![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B560278.png)
